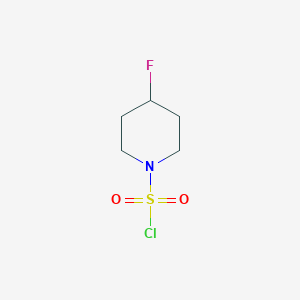
Cloruro de 4-fluoropiperidin-1-sulfonilo
Descripción general
Descripción
4-Fluoropiperidine-1-sulfonyl chloride: is a chemical compound with the molecular formula C5H9ClFNO2S It is a derivative of piperidine, where the piperidine ring is substituted with a fluorine atom at the fourth position and a sulfonyl chloride group at the first position
Aplicaciones Científicas De Investigación
4-Fluoropiperidine-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound is utilized in the development of bioactive molecules and probes for studying biological systems.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting the central nervous system.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
Target of Action
Fluorinated compounds are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These targets play crucial roles in various biological processes, including fluid balance and folic acid synthesis, respectively .
Mode of Action
Sulfonamides, which share a similar sulfonyl functional group, are known to act as competitive antagonists and structural analogues of p-aminobenzoic acid (paba) in the synthesis of folic acid . This interaction inhibits the production of DNA in bacteria .
Biochemical Pathways
Based on the known actions of similar compounds, it can be inferred that it may interfere with the folic acid synthesis pathway, leading to inhibition of bacterial dna synthesis .
Pharmacokinetics
Fluorinated compounds are generally known for their improved pharmacokinetic and physicochemical properties .
Result of Action
Based on the known actions of similar compounds, it can be inferred that it may lead to the inhibition of bacterial dna synthesis, thereby preventing bacterial growth and proliferation .
Action Environment
It is known that the presence of fluorine atoms in molecules can improve their physical, biological, and environmental properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 4-Fluoropiperidine-1-sulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with piperidine, which is commercially available.
Fluorination: The piperidine is fluorinated at the fourth position using a fluorinating agent such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Sulfonylation: The fluorinated piperidine is then reacted with chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) to introduce the sulfonyl chloride group at the first position.
Industrial Production Methods:
In an industrial setting, the production of 4-Fluoropiperidine-1-sulfonyl chloride may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of automated systems and reactors allows for precise control over temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions:
4-Fluoropiperidine-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Sulfonamides: Formed from nucleophilic substitution reactions.
Fluorinated Derivatives: Resulting from coupling reactions.
Comparación Con Compuestos Similares
4-Fluoropiperidine: Lacks the sulfonyl chloride group, making it less reactive towards nucleophiles.
Piperidine-1-sulfonyl chloride: Lacks the fluorine atom, which affects its reactivity and properties.
4-Chloropiperidine-1-sulfonyl chloride: Substituted with a chlorine atom instead of fluorine, leading to different reactivity and applications.
Uniqueness:
4-Fluoropiperidine-1-sulfonyl chloride is unique due to the presence of both the fluorine atom and the sulfonyl chloride group. This combination imparts distinct reactivity and properties, making it a valuable compound in organic synthesis and pharmaceutical research. The fluorine atom enhances the compound’s stability and lipophilicity, while the sulfonyl chloride group provides a reactive site for further chemical modifications.
Propiedades
IUPAC Name |
4-fluoropiperidine-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClFNO2S/c6-11(9,10)8-3-1-5(7)2-4-8/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHYQGAUXRGHBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B1394355.png)
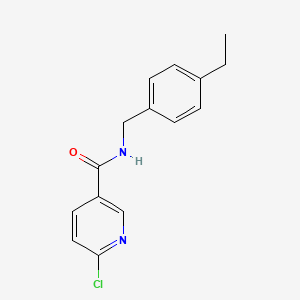

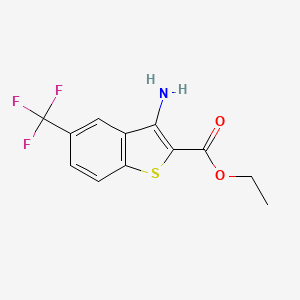
![Ethyl 1-Oxo-1H-pyrano[3,4-c]pyridine-3-carboxylate](/img/structure/B1394361.png)
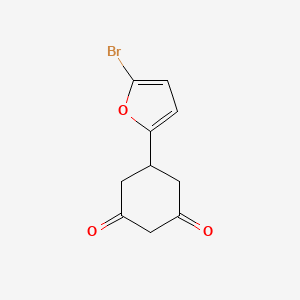
![4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzenesulphonyl chloride](/img/structure/B1394364.png)
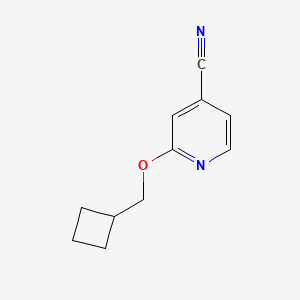
![4-[4-(5-Methyl-3-phenylisoxazol-4-yl)-1,3-thiazol-2-yl]piperidine](/img/structure/B1394369.png)
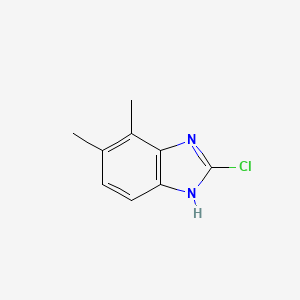
![(4{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}phenyl)methanol](/img/structure/B1394371.png)
![[5-(2-Chloro-4-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1394372.png)
![tert-Butyl 4-(hydroxymethyl)-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B1394375.png)

